Cas no 68216-65-9 (Benzaldehyde, 3-bromo-2,5-dimethoxy-)

Benzaldehyde, 3-bromo-2,5-dimethoxy-, is a brominated and dimethoxy-substituted derivative of benzaldehyde, characterized by its distinct aromatic aldehyde functionality. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine and methoxy groups at the 3-, 2-, and 5-positions enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it a valuable building block for complex molecular frameworks. Its well-defined structure and purity ensure consistent performance in synthetic applications. Proper handling and storage are recommended due to its sensitivity to light and air.
Benzaldehyde, 3-bromo-2,5-dimethoxy- structure
68216-65-9 structure
Product Name:Benzaldehyde, 3-bromo-2,5-dimethoxy-
CAS No:68216-65-9
MF:C9H9BrO3
MW:245.069962263107
MDL:MFCD00091892
CID:1726141
PubChem ID:931096
Update Time:2025-05-21

Benzaldehyde, 3-bromo-2,5-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-bromo-2,5-dimethoxy-
    • 3-bromo-2,5-dimethoxybenzaldehyde
    • DTXSID60359006
    • SCHEMBL1119262
    • AS-62761
    • 3-bromo-2,5-dimethoxy benzaldehyde
    • 3-bromo-2,5-dimethoxy-benzaldehyde
    • CS-0061942
    • Z1269221879
    • W18189
    • AKOS005445961
    • 68216-65-9
    • CNIRVMKPXOOBEV-UHFFFAOYSA-N
    • DB-315159
    • STK371419
    • EN300-4999361
    • MDL: MFCD00091892
    • Inchi: 1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3
    • InChI Key: CNIRVMKPXOOBEV-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(C=O)=C1OC)OC

Computed Properties

  • Exact Mass: 243.97347
  • Monoisotopic Mass: 243.97351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53

Benzaldehyde, 3-bromo-2,5-dimethoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AC96798-250mg
3-Bromo-2,5-dimethoxybenzaldehyde
68216-65-9 97%
250mg
$154.00 2024-04-19
A2B Chem LLC
AC96798-500mg
3-Bromo-2,5-dimethoxybenzaldehyde
68216-65-9 97%
500mg
$207.00 2024-04-19
A2B Chem LLC
AC96798-1g
3-Bromo-2,5-dimethoxybenzaldehyde
68216-65-9 97%
1g
$274.00 2024-04-19
1PlusChem
1P006DMM-100mg
Benzaldehyde, 3-bromo-2,5-dimethoxy-
68216-65-9 95%
100mg
$92.00 2024-04-22
1PlusChem
1P006DMM-250mg
Benzaldehyde, 3-bromo-2,5-dimethoxy-
68216-65-9 95%
250mg
$416.00 2025-02-21
1PlusChem
1P006DMM-500mg
Benzaldehyde, 3-bromo-2,5-dimethoxy-
68216-65-9 95%
500mg
$623.00 2025-02-21
1PlusChem
1P006DMM-2g
Benzaldehyde, 3-bromo-2,5-dimethoxy-
68216-65-9 95%
2g
$518.00 2024-04-22
1PlusChem
1P006DMM-5g
Benzaldehyde, 3-bromo-2,5-dimethoxy-
68216-65-9 95%
5g
$3073.00 2025-02-21
1PlusChem
1P006DMM-2.5g
Benzaldehyde, 3-bromo-2,5-dimethoxy-
68216-65-9 95%
2.5g
$1583.00 2025-02-21
eNovation Chemicals LLC
D545405-1g
3-Bromo-2,5-dimethoxybenzaldehyde
68216-65-9 95%
1g
$495 2025-02-25

Additional information on Benzaldehyde, 3-bromo-2,5-dimethoxy-

Comprehensive Overview of Benzaldehyde, 3-bromo-2,5-dimethoxy- (CAS No. 68216-65-9)

Benzaldehyde, 3-bromo-2,5-dimethoxy- is a specialized organic compound with the CAS registry number 68216-65-9. This brominated and methoxylated derivative of benzaldehyde has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both bromo and dimethoxy substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for halogenated benzaldehydes like 3-bromo-2,5-dimethoxybenzaldehyde has surged, driven by their applications in the development of novel bioactive molecules. Researchers are particularly interested in its potential as a precursor for antimicrobial agents and flavoring compounds. The compound's ability to undergo selective transformations, such as Suzuki coupling or nucleophilic substitution, further expands its utility in organic synthesis.

From an industrial perspective, Benzaldehyde, 3-bromo-2,5-dimethoxy- is often discussed in the context of green chemistry. With growing environmental concerns, scientists are exploring eco-friendly methods to synthesize such compounds, minimizing waste and hazardous byproducts. This aligns with the global shift toward sustainable chemical production, a topic frequently searched in academic and industrial forums.

The compound's spectroscopic characteristics, including NMR and IR data, are well-documented, aiding in its identification and purity assessment. Analytical techniques like HPLC and GC-MS are commonly employed to ensure quality control, especially in pharmaceutical-grade applications. These details are critical for laboratories focusing on high-purity intermediates.

Another trending topic linked to CAS No. 68216-65-9 is its role in material science. Recent studies highlight its incorporation into organic semiconductors and photovoltaic materials, where its electron-withdrawing properties improve device efficiency. This intersection of chemistry and renewable energy resonates with current searches for clean energy solutions.

Safety and handling protocols for 3-bromo-2,5-dimethoxybenzaldehyde are also a focal point. While not classified as hazardous under standard regulations, proper storage conditions—such as protection from light and moisture—are emphasized to maintain stability. Such precautions are frequently queried by laboratory technicians and industrial suppliers.

In summary, Benzaldehyde, 3-bromo-2,5-dimethoxy- (CAS 68216-65-9) is a versatile compound bridging multiple scientific disciplines. Its relevance to drug discovery, sustainable chemistry, and advanced materials ensures its continued prominence in research and commercial applications. As innovation progresses, this compound will likely remain a subject of interest in both academic publications and patent filings.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd